2H-1-Benzopyran-2-one, 5-hydroxy- 2H-1-Benzopyran-2-one, 5-hydroxy- 5-Hydroxy-2H-chromen-2-one belongs to the class of organic compounds known as hydroxycoumarins. These are coumarins that contain one or more hydroxyl groups attached to the coumarin skeleton. 5-Hydroxy-2H-chromen-2-one is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 6093-67-0
VCID: VC21355306
InChI: InChI=1S/C9H6O3/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5,10H
SMILES: C1=CC(=C2C=CC(=O)OC2=C1)O
Molecular Formula: C9H6O3
Molecular Weight: 162.14 g/mol

2H-1-Benzopyran-2-one, 5-hydroxy-

CAS No.: 6093-67-0

Cat. No.: VC21355306

Molecular Formula: C9H6O3

Molecular Weight: 162.14 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2H-1-Benzopyran-2-one, 5-hydroxy- - 6093-67-0

Specification

CAS No. 6093-67-0
Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
IUPAC Name 5-hydroxychromen-2-one
Standard InChI InChI=1S/C9H6O3/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5,10H
Standard InChI Key CDHSCTCRBLLCBJ-UHFFFAOYSA-N
SMILES C1=CC(=C2C=CC(=O)OC2=C1)O
Canonical SMILES C1=CC(=C2C=CC(=O)OC2=C1)O

Introduction

2H-1-Benzopyran-2-one, 5-hydroxy-, commonly known as 5-hydroxycoumarin, is a naturally occurring compound belonging to the coumarin family. It is widely distributed in plants and exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound is structurally characterized by its benzopyran ring system, which is a key feature of coumarins.

Biological Activities

5-Hydroxycoumarin has been studied for its various biological activities, which include:

  • Antioxidant Activity: It acts as a free radical scavenger, helping protect cells from oxidative damage.

  • Anti-inflammatory Activity: This compound can modulate inflammatory pathways, potentially reducing inflammation.

  • Antimicrobial Activity: Some studies suggest that it may exhibit antibacterial and antifungal properties, although these are less well-documented compared to other coumarin derivatives.

Research Findings

Recent research has focused on synthesizing derivatives of coumarins to enhance their biological activities. For example, modifications at the 3 and 7 positions of the benzopyran ring have led to compounds with improved antimicrobial properties .

Synthesis and Derivatives

CompoundSubstituentsActivity
3acBasic ether side chain at C-7, substituted phenyl at C-3Antifungal
3aeSimilar to 3ac, with specific phenyl substitutionsAntifungal, better than fluconazole against Trichophyton mentagrophytes
3bcChlorophenyl at C-3, piperidin-1-yl-ethoxy at C-7Antifungal

These derivatives highlight the potential for modifying the benzopyran ring to enhance specific biological activities.

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